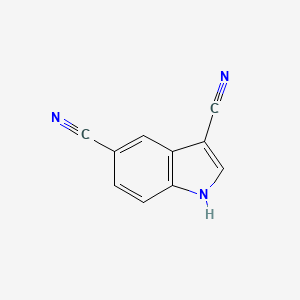

1H-indole-3,5-dicarbonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H5N3 |

|---|---|

Molekulargewicht |

167.17 g/mol |

IUPAC-Name |

1H-indole-3,5-dicarbonitrile |

InChI |

InChI=1S/C10H5N3/c11-4-7-1-2-10-9(3-7)8(5-12)6-13-10/h1-3,6,13H |

InChI-Schlüssel |

GTZRPJCMIRDPCN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)C#N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1h Indole 3,5 Dicarbonitrile and Its Derivatives

One-Pot Multi-Component Reaction Strategies in 1H-Indole-3,5-dicarbonitrile Synthesis

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple, readily available starting materials in a single step. This approach is valued for its atom economy, reduced waste, and operational simplicity. In the context of synthesizing indole (B1671886) dicarbonitrile derivatives, MCRs are particularly advantageous for creating molecular diversity.

Catalyst-Mediated Approaches

Catalysis is central to the success of MCRs, enabling reactions to proceed under milder conditions with higher yields and selectivity. Various catalysts, ranging from nanomaterials to simple organic and inorganic bases, have been effectively utilized.

Carbon quantum dots (CQDs) have emerged as novel and efficient nanomaterial catalysts in organic synthesis due to their unique physicochemical properties, including biocompatibility and low cost. nih.gov A nano-structured catalyst featuring phosphorus acid moieties functionalized onto CQDs (CQDs–N(CH2PO3H2)2) has been successfully employed for the synthesis of 2-amino-4-aryl-6-(1H-indol-3-yl)-4H-pyran-3,5-dicarbonitrile derivatives. nih.govmdpi.comrsc.org

This one-pot, three-component reaction involves the condensation of various aromatic aldehydes, 3-(1H-indol-3-yl)-3-oxopropanenitrile, and malononitrile (B47326). mdpi.comscispace.com The reaction proceeds efficiently under mild conditions, such as refluxing in ethanol (B145695) or under ultrasonic irradiation, offering advantages like short reaction times and catalyst recyclability. nih.govscispace.com The acidic protons on the catalyst are believed to activate the aldehyde group, facilitating the subsequent Knoevenagel condensation and Michael addition steps. mdpi.com

Table 1: Carbon Quantum Dot (CQD) Catalyzed Synthesis of Pyran-Dicarbonitrile Derivatives

| Entry | Aldehyde | Solvent | Conditions | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | C6H5CHO | Ethanol | Reflux | 25 min | 95 |

| 2 | 4-Cl-C6H4CHO | Ethanol | Reflux | 20 min | 98 |

| 3 | 4-NO2-C6H4CHO | Ethanol | Reflux | 15 min | 96 |

| 4 | 4-CH3O-C6H4CHO | Ethanol | Reflux | 30 min | 92 |

| 5 | C6H5CHO | Ethanol | Ultrasonic | 15 min | 96 |

| 6 | 4-Cl-C6H4CHO | Ethanol | Ultrasonic | 10 min | 97 |

Montmorillonite K-10 (MK-10) is a type of clay that serves as an inexpensive, reusable, and environmentally benign solid acid catalyst. Its catalytic activity stems from the presence of both Brønsted and Lewis acid sites on its surface. MK-10 has been effectively used to catalyze various organic transformations, including the synthesis of highly substituted pyridines through one-pot multi-component reactions. scirp.orgsemanticscholar.orgresearchgate.net

In a typical synthesis of 2,4,6-triarylpyridines, MK-10 clay catalyzes the condensation of an aromatic aldehyde, a ketone, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions at elevated temperatures (e.g., 120°C). semanticscholar.org This methodology is noted for its high yields (up to 97%), short reaction times, and the ease of catalyst recycling. scirp.org While direct synthesis of this compound using MK-10 is not extensively documented, its proven efficacy in related multi-component reactions for other nitrogen-containing heterocycles, such as pyrimido[5,4-b]indole derivatives, suggests its potential applicability. nih.gov

Organic bases are widely used catalysts in multi-component reactions for the synthesis of heterocyclic compounds. Piperidine (B6355638) and triethylamine (B128534) (Et3N) are common choices due to their effectiveness in promoting condensation reactions.

Piperidine has been utilized as a catalyst in the three-component, one-pot synthesis of highly functionalized bis-indole derivatives. nih.gov In this sequence, piperidine facilitates the initial reaction between an indole and acenaphthenequinone. nih.gov It is also employed as a catalyst in the synthesis of various heterocyclic scaffolds, demonstrating its broad utility in MCRs. researchgate.netresearchgate.net

Triethylamine (Et3N) is another effective organic base catalyst. It has been used in the one-pot, three-component synthesis of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives. mdpi.com The reaction involves the condensation of an appropriate aldehyde, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in dimethylformamide (DMF) at 120°C, with triethylamine acting as the catalyst. mdpi.com Triethylamine is also used to facilitate the synthesis of other heterocyclic systems, such as pyrano[2,3-d]pyrimidine derivatives, in aqueous ethanol.

Table 2: Organic Base-Catalyzed Synthesis of Indole Derivatives

| Catalyst | Reactants | Product Type | Solvent | Conditions |

|---|---|---|---|---|

| Piperidine | Enaminones, Indoles, Acenaphthylene-1,2-dione | Bis-Indoles | Ethanol | Reflux |

| Triethylamine | Aldehydes, 1H-tetrazole-5-amine, 3-Cyanoacetyl indole | Tetrazolo[1,5-a]pyrimidine-6-carbonitriles | DMF | 120 °C |

Inorganic bases are cost-effective and powerful catalysts for synthesizing substituted indoles.

Sodium Hydroxide (NaOH) promotes the synthesis of 3-substituted indoles by catalyzing the reaction between indoles and aldehydes. The proposed mechanism involves the deprotonation of the indole N-H bond by NaOH, generating an indole anion that subsequently attacks the aldehyde to form a 3-indolylalcohol intermediate. nih.gov This intermediate can then react further to yield the desired product. nih.gov

Potassium Carbonate (K2CO3) is a versatile base used in various indole syntheses. A notable application is the K2CO3-catalyzed reaction of 1,3-diketones with fumaronitrile (B1194792), which yields 2,5-dialkyl-4,6,7-tricyano-decorated indoles. nih.gov This reaction proceeds through a remarkable process involving the condensation of two molecules of fumaronitrile with one molecule of the 1,3-diketone. Potassium carbonate is also employed in one-pot reactions combining Ugi-azide and Heck cyclization to produce complex heterocyclic systems containing a tetrahydroisoquinoline motif.

Ammonium acetate (NH4OAc) is a unique and versatile compound in organic synthesis, often serving a dual role as both a reagent (a source of ammonia) and a catalyst. researchgate.netvinipul.com This property is particularly valuable in the one-pot synthesis of nitrogen-containing heterocycles like pyridines and imidazoles. researchgate.netechemcom.com

In the synthesis of bis(3-indolyl)pyridine derivatives, ammonium acetate is used as the sole catalyst and nitrogen source in a solvent-free reaction between 3-(1H-indol-3-yl)-3-oxopropanenitrile and various aldehydes at elevated temperatures (110°C). researchgate.netresearchgate.net During the reaction, it is believed that ammonium acetate thermally dissociates into ammonia (B1221849) and acetic acid. The ammonia acts as the nitrogen source for the pyridine (B92270) ring, while the generated acetic acid catalyzes the condensation and cyclization steps. echemcom.com This approach is environmentally friendly as it often avoids the use of toxic solvents and co-catalysts. researchgate.net

Table 3: Summary of Catalytic Methodologies

| Catalyst Type | Catalyst Example | Key Features | Product Type |

|---|---|---|---|

| Nanomaterial | Carbon Quantum Dots (CQDs) | High efficiency, mild conditions, reusable. | Pyran-dicarbonitriles |

| Clay | Montmorillonite K-10 | Eco-friendly, inexpensive, solid acid catalyst. | Substituted Pyridines |

| Organic Base | Piperidine, Triethylamine | Promotes condensation, versatile. | Bis-Indoles, Tetrazolopyrimidines |

| Inorganic Base | NaOH, K2CO3 | Cost-effective, strong bases. | Substituted Indoles, Tricyano-indoles |

| Reagent-Catalyst | Ammonium Acetate | Dual role as nitrogen source and catalyst. | Bis(indolyl)pyridines |

Solvent System Optimization in Dicarbonitrile Synthesis

The choice of solvent plays a critical role in the synthesis of indole dicarbonitrile derivatives, influencing reaction rates, yields, and even the viability of certain reaction pathways. In the synthesis of pyrrolo[2,3-f]indole-3,7-dicarbonitriles, for instance, absolute ethanol is commonly used as the solvent for the reaction between a dimalononitrile derivative and primary amines. researchgate.net This polar protic solvent is effective in dissolving the reactants and facilitating the nucleophilic substitution reaction.

For certain multi-component reactions, aqueous media have been explored as a green chemistry approach. The synthesis of bis(indole) derivatives from the reaction of indole with electron-deficient alkenes has been successfully carried out in water, which serves as an environmentally benign solvent. medjchem.com In some instances, a mixture of solvents is employed to optimize solubility and reaction conditions. For example, a water-glycerol solvent system has been utilized for the synthesis of certain hydrazine (B178648) derivatives under ultrasonic irradiation, with a 6:4 or 3:2 ratio of water to glycerol (B35011) providing the best results.

The optimization of the solvent system is often determined empirically, with researchers testing a range of solvents to find the one that provides the highest yield and purity of the desired product. The polarity, boiling point, and ability to dissolve both reactants and catalysts are key factors in this selection process.

Table 1: Solvent Systems in the Synthesis of Indole Dicarbonitrile Derivatives

| Derivative Class | Solvent System | Reaction Type | Reference |

| Pyrrolo[2,3-f]indole-3,7-dicarbonitriles | Absolute Ethanol | Nucleophilic substitution | researchgate.net |

| Bis(indole) derivatives | Water | Reaction with electron-deficient alkenes | medjchem.com |

| Hydrazine derivatives (related synthesis) | Water-Glycerol (6:4) | Condensation under ultrasonic irradiation | |

| Spiro[indoline-3,4'-pyridine] derivatives | Ethanol | One-pot four-component domino reaction | nih.gov |

| Spiro[indoline-3,4′-pyrano[3,2-c]quinolone] derivatives | Pyridine | Reaction of quinoline-2,4-diones with ylidenemalononitrile | researchgate.net |

Reaction Condition Optimization (e.g., Reflux, Ultrasonic Irradiation)

The optimization of reaction conditions, including temperature, reaction time, and the use of energy sources like reflux heating and ultrasonic irradiation, is crucial for maximizing the yield and efficiency of indole dicarbonitrile synthesis.

Conventional heating under reflux is a widely used method. For example, the synthesis of spiro[indoline-3,4'-pyridine] derivatives is carried out by heating the reaction mixture under reflux for approximately 24 hours. nih.gov Similarly, the formation of pyrrolo[2,3-f]indole-3,7-dicarbonitrile derivatives involves heating the reactants in absolute ethanol to 82°C for 3 to 6 hours. researchgate.net

In recent years, ultrasonic irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly shorter reaction times and improved yields. mdpi.comnih.gov This technique utilizes the mechanical effects of acoustic cavitation to enhance mass transfer and accelerate reaction rates. nih.gov For instance, the synthesis of certain heterocyclic compounds that would take several hours under conventional heating can be completed in a matter of minutes with the aid of ultrasound. mdpi.com A comparative study on the synthesis of chalcone (B49325) derivatives demonstrated that ultrasonication is superior to traditional stirring and reflux methods in terms of both yield and reaction time. researchgate.net The application of ultrasound has been shown to be beneficial in the synthesis of various indole derivatives, highlighting its potential for the efficient production of this compound and its analogues. nih.gov

The optimization of these conditions is a key aspect of synthetic methodology development, with the goal of achieving the desired product in high yield and purity, while minimizing reaction time and energy consumption.

Table 2: Comparison of Reflux and Ultrasonic Irradiation in Heterocycle Synthesis

| Method | Typical Reaction Time | Yields | Advantages | Disadvantages | Reference |

| Reflux | Hours to Days | Good to High | Simple setup, well-established | Long reaction times, high energy consumption | nih.gov |

| Ultrasonic Irradiation | Minutes to Hours | Often Higher | Shorter reaction times, improved yields, green chemistry approach | Requires specialized equipment | mdpi.comresearchgate.net |

Synthesis via Indolyl Enaminonitrile Intermediates

The formation of an indolyl enaminonitrile intermediate can be a key step in the synthesis of certain indole derivatives. While direct evidence for the synthesis of this compound via this specific intermediate is not extensively detailed in the provided search results, the formation of enaminonitriles is a known reaction pathway in nitrile chemistry. One study on a novel approach to the synthesis of substituted indoles mentions that the main intermediate product was an enaminonitrile. researchgate.net This suggests that a synthetic strategy involving the formation of an indolyl enaminonitrile followed by subsequent cyclization or functionalization to yield the target dicarbonitrile is a plausible route.

Cyclocondensation Reactions for Dicarbonitrile-Containing Heterocycles

Cyclocondensation reactions are a powerful tool for the construction of complex heterocyclic systems, including those containing an indole dicarbonitrile framework. These reactions typically involve the formation of a new ring through the reaction of two or more functional groups.

One example of a relevant cyclocondensation is the Brønsted acid-catalyzed (4 + 2) cyclocondensation of 3-substituted indoles with donor-acceptor cyclopropanes. acs.orgnih.gov This reaction leads to the formation of an 8,9-dihydropyrido[1,2-a]indole scaffold. acs.orgnih.gov While this specific example does not directly yield a dicarbonitrile, it illustrates the principle of using an indole derivative as a building block in a cyclocondensation reaction to form a fused heterocyclic system. By selecting appropriate starting materials containing nitrile functionalities, it is conceivable that this strategy could be adapted for the synthesis of dicarbonitrile-containing heterocycles.

Synthetic Routes Involving Malononitrile in Dicarbonitrile Formation

Malononitrile is a versatile and frequently used reagent in the synthesis of a wide range of dicarbonitrile-containing compounds, including those with an indole core. nih.gov Its activated methylene (B1212753) group readily participates in condensation and addition reactions.

A common strategy is the Knoevenagel condensation of an aldehyde or ketone with malononitrile to form an α,β-unsaturated dinitrile. nih.gov This intermediate can then undergo further reactions. For instance, in the synthesis of pyrrolo[2,3-f]indole-3,7-dicarbonitrile derivatives, chloranil (B122849) is treated with two equivalents of malononitrile in the presence of a basic catalyst to form a dimalononitrile derivative. researchgate.netresearchgate.netaun.edu.eg This intermediate then reacts with primary amines to yield the final product. researchgate.netresearchgate.netaun.edu.eg

Malononitrile is also a key component in one-pot, multi-component reactions for the synthesis of complex heterocycles. For example, the one-pot, four-component reaction of arylamines, methyl propiolate, isatin, and malononitrile, catalyzed by triethylamine, affords functionalized spiro[indoline-3,4'-pyridine] derivatives in good yields. nih.gov Similarly, a one-pot synthesis of 2-((1H-indol-3-yl)(phenyl)methyl)malononitrile derivatives has been developed using indole, an aldehyde, and malononitrile. medjchem.comresearchgate.net These examples highlight the central role of malononitrile as a source of the dicarbonitrile moiety in the construction of these indole derivatives.

Synthesis of Spiro[indole-3,4′-pyridine]-Dicarbonitrile and Related Structures

The synthesis of spiro[indole-3,4′-pyridine]-dicarbonitrile and related spirocyclic structures often involves multi-component reactions that allow for the rapid construction of these complex molecular architectures. A notable example is the one-pot, four-component domino reaction of arylamines, methyl propiolate, isatin, and malononitrile. nih.gov This reaction, typically carried out in ethanol with triethylamine as a catalyst, proceeds under reflux conditions to afford the desired spiro[indoline-3,4'-pyridine] derivatives in good yields. nih.gov

Another approach involves the synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles. researchgate.net This is achieved by reacting quinoline-2,4-diones with 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrile in pyridine. researchgate.net The development of enantioselective methods for the synthesis of chiral spiro compounds is also an active area of research. For instance, a dinuclear zinc-ProPhenol complex has been used as a catalyst for the [3 + 3] annulation of indoline-2-thiones and isatylidene malononitriles to produce chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives with high enantioselectivity. mdpi.com

These synthetic strategies demonstrate the utility of multi-component reactions and catalysis in accessing structurally diverse spiro-indole dicarbonitrile derivatives.

Formation of Pyrrolo[2,3-f]indole-3,7-dicarbonitrile Derivatives

The synthesis of 2,6-diamino-4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole-3,7-dicarbonitrile derivatives is a well-established procedure that proceeds in a two-step sequence. researchgate.netresearchgate.netaun.edu.eg The first step involves the reaction of chloranil with two equivalents of malononitrile in the presence of a basic catalyst. researchgate.netresearchgate.netaun.edu.eg This reaction yields a dimalononitrile derivative.

In the second step, this intermediate is reacted with two equivalents of a primary aromatic or aliphatic amine. researchgate.netresearchgate.netaun.edu.eg The reaction is typically carried out in absolute ethanol under reflux conditions. researchgate.net A variety of primary amines can be used, allowing for the synthesis of a range of substituted pyrrolo[2,3-f]indole-3,7-dicarbonitrile derivatives. The resulting compounds are then characterized by elemental and spectral analyses. aun.edu.eg

Table 3: Synthesis of Pyrrolo[2,3-f]indole-3,7-dicarbonitrile Derivatives

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | Chloranil, Malononitrile (2 equiv.) | Basic catalyst | Dimalononitrile derivative | researchgate.netresearchgate.netaun.edu.eg |

| 2 | Dimalononitrile derivative, Primary amine (2 equiv.) | Absolute ethanol, Reflux (82°C) | 2,6-Diamino-4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole-3,7-dicarbonitrile derivatives | researchgate.netresearchgate.netaun.edu.eg |

Reactivity and Chemical Transformations of 1h Indole 3,5 Dicarbonitrile Systems

Electrophilic and Nucleophilic Reactions on Dicarbonitrile Moieties

The reactivity of 1H-indole-3,5-dicarbonitrile is dictated by the interplay between the electron-rich indole (B1671886) nucleus and the electron-withdrawing nitrile groups. The indole ring is a π-excessive heterocycle, making it inherently nucleophilic and prone to electrophilic substitution. bhu.ac.in The preferred site for electrophilic attack on an unsubstituted indole is the C3 position, which is significantly more reactive than positions on the benzene (B151609) ring. wikipedia.org However, in this compound, the C3 position is already substituted. The presence of two strongly deactivating nitrile groups on the indole core diminishes the nucleophilicity of the entire ring system, making further electrophilic substitution challenging.

Conversely, the electron-withdrawing nature of the nitrile groups renders the carbon atoms of the cyano groups electrophilic and susceptible to attack by nucleophiles. While specific studies on the nucleophilic reactions at the dicarbonitrile moieties of this compound are not extensively detailed in the reviewed literature, general reactivity patterns of nitriles suggest they can undergo reactions such as hydrolysis to carboxylic acids or amides, and reduction to amines. bhu.ac.in N-metallated indole derivatives, formed by deprotonation with strong bases, can act as nucleophiles, reacting with electrophiles at either the nitrogen or the C3 position. bhu.ac.inwikipedia.org

Regioselective Transformations of Dicarbonitrile Functionality

Regioselective transformations allow for the selective manipulation of one functional group in the presence of others. A notable example that leads to the formation of an indole-3,5-dicarbonitrile system is the palladium-catalyzed cyanation of N-methyl-1H-indole-5-carbaldehyde. sci-hub.se In this transformation, the aldehydic carbonyl at the C5 position is converted into a cyano group, while a new cyano group is simultaneously and regioselectively introduced at the C3 position. This dual reaction, using a combination of NH4HCO3 and DMSO, yields N-methyl-1H-indole-3,5-dicarbonitrile with 65% efficiency. sci-hub.se This process demonstrates a highly specific functionalization, converting a C-H bond at the most reactive C3 position and a C-CHO group at the C5 position into two nitrile functionalities in a single step. sci-hub.se

Ring-Chain Tautomerism Studies in Spiro-Indole Dicarbonitriles

Ring-chain tautomerism, an equilibrium between a cyclic and an open-chain structure, is a significant phenomenon observed in certain spiro-indole dicarbonitrile derivatives. numberanalytics.comnih.gov This has been particularly studied in the S-alkylation products of 2'-thiolate-substituted spiro[indole-3,4'-pyridine] compounds. mdpi.comresearchgate.net

For instance, the alkylation of spiro[indole-3,4'-pyridine]-2'-thiolates with α-bromoacetophenones results in products that exhibit ring-chain tautomerism in solution. mdpi.com Detailed analysis using NMR spectroscopy revealed that the product exists as a mixture of the open-chain form, 2′-amino-6′-[(2-aryl-2-oxoethyl)thio]-3′-cyano-2-oxo-1′H-spiro[indoline-3,4′-pyridine]-5′-carboxamides, and a cyclic tautomer, 5′-amino-3′-aryl-6′-cyano-3′-hydroxy-2-oxo-2′,3′-dihydrospiro[indoline-3,7′-thiazolo[3,2-a]pyridine]-8′-carboxamides. mdpi.com The presence of multiple sets of signals in the 1H NMR spectra, corresponding to both the ring and chain forms, confirms this dynamic equilibrium. mdpi.comsemanticscholar.org The cyclic tautomers themselves can exist as a mixture of diastereomers, further complicating the spectral analysis. mdpi.com

| Compound Type | Tautomeric Forms Observed | Analytical Method | Key Findings |

|---|---|---|---|

| S-Alkylated spiro[indole-3,4'-pyridine]-2'-thiolates | Open-chain spiro[indoline-3,4'-pyridine] and cyclic spiro[indoline-3,7'-thiazolo[3,2-a]pyridine] | NMR Spectroscopy (1H, 13C DEPTQ, HSQC, HMBC) | Equilibrium mixture of open-chain and cyclic diastereomeric forms in solution. mdpi.comresearchgate.net |

Thermal Decomposition Pathways and Kinetic Analysis of Dicarbonitrile Compounds

The thermal stability and decomposition kinetics of indole dicarbonitrile systems have been investigated, particularly for complex spiro-fused derivatives. The thermal decomposition of 2'-amino-6'-(1H-indol-3-yl)-1-methyl-2-oxospiro[indoline-3,4'-pyran]-3',5'-dicarbonitrile (AIMOIPD) has been studied in detail using thermogravimetric analysis (TGA) under a dynamic nitrogen atmosphere. eurjchem.comeurjchem.com

The decomposition of AIMOIPD occurs in three distinct stages. eurjchem.com The first stage begins around 150°C and concludes at approximately 275°C. eurjchem.com Kinetic analysis of this process was performed using various model-free isoconversional methods (Friedman, Kissinger-Akahira-Sunose (KAS), and Flynn-Wall-Ozawa (FWO)) to determine the activation energy (Ea). The Friedman analysis suggested that the decomposition follows a single-step mechanism. eurjchem.comresearchgate.net Thermodynamic parameters such as the change in entropy (ΔS≠), enthalpy (ΔH≠), and Gibbs free energy (ΔG≠) have also been calculated for related compounds. researchgate.net For a similar spirooxindole dinitrile, these values were found to be -1.35 J mol−1 K−1 (ΔS≠), 122.42 kJ mol−1 (ΔH≠), and 122.97 kJ mol−1 (ΔG≠), with a critical temperature of thermal explosion at 147.55 °C. researchgate.net

| Compound | Decomposition Stages | Analytical Method | Average Activation Energy (Ea) - Stage I (kJ/mol) |

|---|---|---|---|

| 2'-Amino-6'-(1H-indol-3-yl)-1-methyl-2-oxospiro[indoline-3,4'-pyran]-3',5'-dicarbonitrile (AIMOIPD) | Three stages under N2 atmosphere eurjchem.com | Friedman Method | 230.57 ± 0.52 eurjchem.com |

| KAS Method | 229.76 ± 0.43 eurjchem.com | ||

| FWO Method | 226.45 ± 0.42 eurjchem.com | ||

| 2'-Amino-1-benzyl-6'-(1H-indol-3-yl)-2-oxospiro[indoline-3,4'-pyran]-3',5'-dicarbonitrile (ABzIOIPD) | Four stages under N2 atmosphere irdindia.in | Friedman Method | 229.04 ± 0.86 irdindia.in |

| KAS Method | 231.37 ± 0.72 irdindia.in | ||

| FWO Method | 227.98 ± 0.41 irdindia.in |

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions are essential for creating derivatives of the this compound scaffold. The nitrile groups themselves are versatile functional handles that can be transformed into other groups, such as amines (via reduction) or carboxylic acids and amides (via hydrolysis). sci-hub.se

One key transformation is the synthesis of the dicarbonitrile from other functional groups. As mentioned previously, N-methyl-1H-indole-3,5-dicarbonitrile can be prepared from N-methyl-1H-indole-5-carbaldehyde via a Pd-catalyzed reaction that installs both nitrile groups simultaneously. sci-hub.se Other strategies involve the derivatization of pre-existing indole dicarbonitrile structures. For example, the synthesis of various 2-amino-4-aryl-6-(1H-indol-3-yl)-4H-pyran-3,5-dicarbonitriles is achieved through a one-pot, multi-component reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, and malononitrile (B47326). nih.govrsc.org This demonstrates how the core indole structure can be elaborated into more complex heterocyclic systems while retaining a dicarbonitrile-related feature.

Vinylogous Anomeric Based Oxidation Reactions

A mechanistic pathway termed "cooperative vinylogous anomeric-based oxidation" has been identified in the synthesis of complex nitrogen heterocycles starting from indole precursors. rsc.orgnih.gov This type of reaction is typically a multi-component process involving an indole derivative, an aldehyde, and an amine source, often catalyzed by a recyclable catalyst. nih.govdntb.gov.ua

In this mechanism, hydride transfer from a substrate is facilitated via a vinylogous anomeric effect. nih.govacs.org For instance, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives bearing an indole moiety proceeds through this pathway. rsc.org Similarly, the reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile with aldehydes and other components can lead to the formation of complex structures like nicotinonitriles or pyrazolo[3,4-b]pyridines, where the final aromatization step is driven by this oxidation mechanism. nih.govnih.gov These reactions showcase an advanced strategy for constructing fused heterocyclic systems from simpler indole-based starting materials.

Despite a comprehensive search for spectroscopic and crystallographic data, detailed experimental findings for the specific compound this compound are not available in the public domain through the conducted searches. The search results yielded information for various other indole derivatives, but not the specific compound requested.

Therefore, it is not possible to generate the article with the required level of scientifically accurate and detailed research findings, including specific data tables for this compound, as per the strict instructions provided. To fulfill the request, published experimental data for ¹H NMR, ¹³C NMR, 2D NMR, IR, Mass Spectrometry, and X-ray Crystallography for this compound would be necessary.

Advanced Spectroscopic and Structural Elucidation Techniques for 1h Indole 3,5 Dicarbonitrile

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique in the characterization of synthesized chemical compounds, providing quantitative information about the elemental composition of a substance. This analytical method is crucial for verifying the empirical formula of a newly synthesized compound like 1H-indole-3,5-dicarbonitrile. The technique measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula.

The molecular formula for this compound is C₁₀H₅N₃. Based on this formula, the theoretical elemental composition can be calculated. The results of this theoretical calculation are presented in the following table.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 72.72 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.05 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 25.45 |

| Total | 167.171 | 100.00 |

In practice, experimental results from elemental analysis are considered acceptable if they fall within a narrow margin of error, typically ±0.4%, of the theoretical values. nih.gov This level of accuracy provides strong evidence for the purity and correct identification of the synthesized compound. For instance, in the characterization of various indole (B1671886) derivatives, elemental analysis is routinely reported to substantiate the proposed structures. For example, the elemental analysis of a synthesized pyrimidine (B1678525) derivative of an indole compound showed found values of C, 60.65%; H, 2.80%; N, 30.36%, which were in close agreement with the calculated values of C, 60.87%; H, 2.92%; N, 30.42%. ekb.eg

Deviations outside the acceptable range in the experimental findings for this compound could indicate the presence of impurities, such as residual solvents or starting materials, or that the actual compound is different from the one proposed. Therefore, elemental analysis serves as a critical checkpoint in the structural elucidation process, complementing spectroscopic data to confirm the identity and purity of this compound.

Computational Chemistry and Theoretical Studies on 1h Indole 3,5 Dicarbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating the electron density, DFT can determine key parameters that govern a molecule's behavior. For indole (B1671886) derivatives, DFT methods like B3LYP with basis sets such as 6-311+G(d,p) are commonly used to optimize molecular structures and calculate electronic properties. researchgate.net

These calculations yield crucial data points, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. DFT calculations also provide insights into the distribution of electron density and Mulliken atomic charges, which can identify the most reactive sites for electrophilic or nucleophilic attack. researchgate.net For instance, in studies of related benzimidazole-indole hybrids, DFT was used to verify the molecular structures and understand their quantum chemical characteristics. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Properties for an Indole Derivative Complex (Data based on a 2-(1H-indole-3-yl)-5-methyl-1H-benzimidazole Cadmium Complex)

| Parameter | Value |

| Total Energy (a.u.) | -1087.68 |

| HOMO Energy (eV) | -5.79 |

| LUMO Energy (eV) | -1.56 |

| Energy Gap (eV) | 4.23 |

| Dipole Moment (Debye) | 12.04 |

| Source: Adapted from computational studies on related indole complexes. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. This method is crucial in drug discovery for screening potential drug candidates. For compounds within the indole-dicarbonitrile family, docking studies have been performed to evaluate their potential as inhibitors for various biological targets. ekb.egplos.org

For example, docking studies on N-substituted sulfonyl-indolyl-pyridine dicarbonitrile derivatives were conducted to understand their binding interactions with the anti-apoptotic protein BCL2-XL. plos.org In another study, thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives were docked into the active site of the α-amylase enzyme to assess their potential as anti-diabetic agents. mdpi.com These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site, with the binding affinity often reported as a docking score in kcal/mol. mdpi.comniscpr.res.in

Table 2: Example Molecular Docking Results for Indole-Dicarbonitrile Derivatives

| Compound Class | Protein Target | PDB ID | Example Docking Score (kcal/mol) |

| Spiro[indole-3,4′-pyridine] derivative | PqsR of P. aeruginosa | 4JVC | -8.2 |

| Thiazolo[3,2-a]pyridine-dicarbonitrile derivative | α-Amylase | Not specified | -7.43 |

| N-Sulfonyl-indolyl-pyridine-dicarbonitrile | CHIMAERIC BCL2-XL | 2W3L | Not specified |

| Source: Data compiled from studies on various indole-dicarbonitrile derivatives. plos.orgmdpi.comniscpr.res.in |

In Silico ADMET Prediction for Research Compound Evaluation

Before a compound can be considered for therapeutic use, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties must be evaluated. In silico ADMET prediction uses computational models to estimate these pharmacokinetic properties, allowing for early-stage screening of drug candidates and reducing the likelihood of late-stage failures. growingscience.com

For various indole-based compounds, software like the QikProp module in Schrödinger or other online servers are used to calculate key descriptors. ekb.eggrowingscience.com These descriptors include predictions for human oral absorption (%), permeability through Caco-2 cells (a model for the human intestine), blood-brain barrier permeability (QPlogBB), and adherence to drug-likeness rules such as Lipinski's Rule of Five. ekb.egrsc.org Studies on N-methylsulfonyl indole derivatives, for instance, used in silico predictions to compare their ADMET profiles to existing drugs like donepezil (B133215) and tacrine. ekb.eg

Table 3: Example of In Silico ADMET Properties for an Investigational Indole Derivative (Data based on N-methylsulfonyl indole derivatives)

| Property | Predicted Value Range | Reference Drug (Donepezil) |

| Human Oral Absorption (%) | 96.61 - 99.78 | 97.95 |

| Caco-2 Permeability (nm/s) | 1256 - 1987 | 1143 |

| Blood-Brain Barrier Permeability (logBB) | -0.11 to 0.24 | 0.15 |

| Lipinski's Rule of Five Violations | 0 | 0 |

| Source: Adapted from ADMET predictions for indole-based drug candidates. ekb.eg |

Quantum-Chemical Modeling of Spectroscopic Properties (e.g., IR Spectra)

Quantum-chemical calculations are highly effective in predicting and interpreting spectroscopic data. Theoretical modeling can generate predicted spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), which can be compared with experimental results to confirm the structure of a synthesized compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. pku.edu.cn For example, the IR spectrum of a 1,6-diamino-4-(...indol-3-yl)...pyridine-3,5-dicarbonitrile (B74902) derivative showed characteristic bands for NH2 (3402, 3299 cm⁻¹), C≡N (2210 cm⁻¹), and C=O (1661 cm⁻¹) groups, which align with theoretical expectations for these functional groups. plos.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate NMR chemical shifts (¹H and ¹³C), providing a powerful tool for structural elucidation when experimental data is complex. researchgate.net

Theoretical Analysis of Photophysical Properties

The interaction of molecules with light is described by their photophysical properties, which are critical for applications in materials science, such as in organic light-emitting diodes (OLEDs) or fluorescent probes. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying excited-state properties. acs.orgeurjchem.com

TD-DFT calculations can predict UV-visible absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. pku.edu.cn For fluorescent compounds, these calculations also provide information on the nature of the transitions (e.g., HOMO to LUMO), fluorescence quantum yields, and Stokes shifts. acs.org In the design of novel chromophores, theoretical analysis helps in understanding structure-property relationships, such as how modifications to donor and acceptor groups within a molecule can tune its absorption and emission wavelengths. eurjchem.com

Investigation of Reaction Pathways through Computational Methods

Computational chemistry can map out potential energy surfaces for chemical reactions, helping to elucidate reaction mechanisms and predict the most likely products. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction thermodynamics.

For instance, the thermal decomposition of a spiro-oxindole dicarbonitrile derivative was studied by calculating kinetic parameters from thermogravimetric analysis data using methods like Coats-Redfern. researchgate.netnih.gov This analysis provides the activation energy (Ea), enthalpy (ΔH≠), entropy (ΔS≠), and Gibbs free energy (ΔG≠) of the decomposition reaction. nih.gov More advanced tools can automatically explore complex chemical reaction networks to discover novel, low-energy pathways for the formation or degradation of a molecule, which is crucial for understanding its stability and synthesis.

Research into Photophysical Properties of 1h Indole 3,5 Dicarbonitrile Derivatives

Absorption and Emission Spectra Analysis

The photophysical behavior of 1H-indole-3,5-dicarbonitrile derivatives is fundamentally characterized by their absorption and emission spectra. Studies on various substituted indole (B1671886) derivatives reveal the significant influence of molecular structure on these properties. For instance, the presence of cyano groups, such as in 5-cyanoindole, affects the electronic transitions within the molecule. nih.gov

The solvent environment also plays a crucial role in the absorption and emission spectra. Polar solvents can stabilize charge-separated excited states, leading to a red shift in both absorption and emission maxima due to intramolecular charge transfer. rsc.org This solvatochromic effect is a key consideration in the analysis of these compounds' photophysical behavior.

The following table summarizes the photophysical data for a series of pyridine-3,5-dicarbonitrile (B74902) cored emitters with varying numbers of phenoxazine (B87303) (PXZ) donors, illustrating the impact of molecular structure on their absorption and emission properties.

Factors Influencing Fluorescent Properties of Dicarbonitrile-Containing Pyridone Fragments

The fluorescence of dicarbonitrile-containing pyridone fragments is governed by a combination of structural and environmental factors. The 2-oxonicotinonitrile moiety is a known fluorophore, and its incorporation into larger molecular systems often imparts fluorescent characteristics. researchgate.net

Key factors that influence the fluorescent properties include:

Substituent Effects: The electronic nature of substituents on the pyridone or indole ring can significantly alter the fluorescence quantum yield and emission wavelength. Electron-donating groups can enhance fluorescence, while electron-withdrawing groups can sometimes lead to quenching. colab.ws For instance, in a series of thieno[2,3-b]pyridine (B153569) fluorophores, the presence of electron donor groups led to a blue shift in emission and a slight increase in intensity, whereas a nitro group caused complete photoluminescence quenching. colab.ws

Molecular Rigidity and Intramolecular Rotation: Limiting intramolecular rotation and vibration can enhance fluorescence. Aggregation-induced emission (AIE) is a phenomenon observed in some systems where restricted intramolecular motion in the aggregated state leads to higher quantum yields. mdpi.com

Solvent Polarity: The polarity of the solvent can have a profound impact on the fluorescence properties. colab.ws Solvatochromism, the change in color of a substance with a change in solvent polarity, is often observed. For some dicarbonitrile-containing compounds, the emission maximum and intensity are strongly dependent on the polarity and basic properties of the medium. colab.ws

Intermolecular Interactions: In the solid state, intermolecular interactions such as π–π stacking can influence the emission properties. In some cases, highly twisted aggregated structures can weaken these interactions, leading to enhanced emission. mdpi.com

The following table presents data on the fluorescence of thieno[2,3-b]pyridine derivatives in DMSO, highlighting the influence of substituents on their emission wavelengths and quantum yields.

Quantum-Confinement Effects in Carbon Quantum Dot-Indole Dicarbonitrile Hybrids

Quantum confinement effects become significant when the size of a material is reduced to the nanoscale, comparable to the de Broglie wavelength of its electrons. brunel.ac.uk This leads to discrete energy levels and size-dependent optical and electronic properties. brunel.ac.uk Carbon quantum dots (CQDs) are a class of nanomaterials that exhibit these effects, often displaying tunable fluorescence. nih.gov

The primary mechanisms governing the photoluminescence of CQDs are the quantum confinement effect, surface states, and molecular states. mdpi.com The size of the CQDs is a critical parameter; smaller CQDs generally have a larger energy bandgap, resulting in a blue shift of their photoluminescence. nih.gov The π-electron state of the sp2 carbons in CQDs is directly linked to their optical properties, and modifications to the conjugated π-domains can alter the fluorescence. nih.gov

While specific research on carbon quantum dot-indole dicarbonitrile hybrids is an emerging area, the principles of quantum confinement in CQDs provide a framework for understanding their potential properties. The indole dicarbonitrile moiety could act as a surface passivating agent, a dopant, or an energy acceptor/donor in the hybrid system, leading to tailored photophysical responses.

Design Principles for Optoelectronic Materials Based on Indole Dicarbonitriles

The design of novel optoelectronic materials based on indole dicarbonitriles is guided by several key principles aimed at tuning their electronic and photophysical properties for specific applications, such as organic light-emitting diodes (OLEDs).

Core design strategies include:

Donor-Acceptor (D-A) Architecture: A common approach is to create molecules with distinct electron-donating and electron-accepting moieties. mdpi.com In the context of indole dicarbonitriles, the indole ring can act as a donor, while the dinitrile-substituted ring functions as an acceptor. This D-A structure facilitates intramolecular charge transfer (ICT), which is crucial for applications in TADF (thermally activated delayed fluorescence) materials. researchgate.net

Tuning the HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the absorption and emission wavelengths. This gap can be precisely modulated by strategic functionalization and by extending the π-conjugated system. chemrxiv.org For instance, benzannulation at specific positions of a polycyclic aromatic framework can fine-tune the HOMO-LUMO gap. chemrxiv.org

Minimizing the Singlet-Triplet Energy Gap (ΔEST): For efficient TADF emitters, a small ΔEST is essential to facilitate reverse intersystem crossing (rISC) from the triplet to the singlet excited state. researchgate.net This is often achieved by designing molecules with a significant spatial separation between the HOMO and LUMO, which are typically localized on the donor and acceptor units, respectively. researchgate.net

Ensuring Stability: The stability of the material against factors like photooxidation is critical for device longevity. chemrxiv.org Incorporating robust aromatic systems and avoiding moieties prone to degradation are important considerations.

The development of new polycyclic aromatic compounds by merging indole and indolizine (B1195054) moieties has been shown to be a promising strategy for creating stable and tunable optoelectronic materials. chemrxiv.org These design principles, coupled with theoretical calculations, enable the rational design of indole dicarbonitrile-based materials with tailored optoelectronic properties for advanced applications. chemrxiv.orgresearchgate.net

Medicinal Chemistry Design Principles and Biological Mechanisms Research Involving 1h Indole 3,5 Dicarbonitrile Scaffolds

Structure-Activity Relationship (SAR) Studies for Biological Target Interactions

Structure-activity relationship studies are fundamental to understanding how chemical modifications to a core scaffold influence its interaction with a biological target. For indole (B1671886) dicarbonitriles, these studies have focused on elucidating the roles of substituents at various positions on the indole ring.

While specific SAR studies on 1H-indole-3,5-dicarbonitrile as a monoamine oxidase (MAO) inhibitor are not extensively documented in the reviewed literature, research on the closely related isomer, indole-5,6-dicarbonitrile, provides valuable insights into the potential of this class of compounds. Studies on 3-chloro-1H-indole-5,6-dicarbonitrile derivatives have shown potent inhibition of both MAO-A and MAO-B isoforms. daneshyari.com

Key SAR findings for the 3-chloro-1H-indole-5,6-dicarbonitrile scaffold include:

Substitution at the 2-position: The nature of the substituent at the 2-position significantly impacts inhibitory activity. For instance, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile is a potent inhibitor of both MAO-A and MAO-B, with IC50 values of 0.014µM and 0.017µM, respectively. daneshyari.com

Methylation of the Indole Nitrogen: Methylation of the indole nitrogen has been shown to eliminate MAO-B inhibition activity, suggesting that the N-H group is crucial for interaction with this isoform. daneshyari.com

Replacement of the 2-phenyl ring: Replacing the 2-phenyl ring with a thienyl group leads to a nine-fold reduction in MAO-B inhibition, indicating a preference for an aryl substituent at this position. daneshyari.com

Substitution at the 3-position: The presence of a chloro group at the 3-position appears to be favorable for potent MAO inhibition. daneshyari.com In contrast, a series of 3-bromo-1-hydroxy-1H-indole-5,6-dicarbonitriles were found to be comparatively weaker MAO inhibitors. daneshyari.com

In general, indole-5,6-dicarbonitriles exhibit higher MAO inhibition potencies compared to their indole-5,6-dicarboxylic (B8628679) acid counterparts, which are considered weak inhibitors. This highlights the importance of the dinitrile functionality for MAO inhibitory activity within this scaffold.

Table 1: MAO Inhibition by Indole-5,6-dicarbonitrile Derivatives

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.014 | 0.017 |

| Pyrrolo[3,4-f]indole-5,7-dione derivative 4g | 0.250 | - |

| Pyrrolo[3,4-f]indole-5,7-dione derivative 4d | - | 0.581 |

The neurotrophic tyrosine receptor kinase (NTRK) gene family encodes for tropomyosin receptor kinases (TRKA, TRKB, and TRKC), which are promising therapeutic targets in cancers driven by NTRK gene fusions. While specific SAR studies for this compound in the context of TRK inhibition were not identified in the reviewed literature, research on 1H-indole-3-carbonitrile derivatives provides some general insights into the role of the indole scaffold in targeting these kinases. For these mono-nitrile derivatives, modifications at the 5-position of the indole ring have been explored to enhance inhibitory potency. For example, a derivative identified as N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide has shown promise. However, a direct extrapolation of these findings to the dicarbonitrile scaffold is not feasible without dedicated studies.

The serotonin (B10506) 5-HT2C receptor is a G protein-coupled receptor that has been implicated in a variety of central nervous system disorders, making it an attractive therapeutic target. While various indole-based compounds have been investigated as ligands for serotonin receptors, specific SAR studies focusing on this compound as a 5-HT2C receptor antagonist are not available in the current body of scientific literature. General studies on indole-based analogs have shown that they can act as potent and selective 5-HT2C receptor agonists, with modifications to the indole core influencing their activity. However, the specific impact of a 3,5-dicarbonitrile substitution pattern on 5-HT2C receptor antagonism remains to be elucidated.

Bioisosteric Replacement Strategies in Scaffold Modification

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify a lead compound in order to improve its pharmacological, pharmacokinetic, or toxicological properties. This involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. In the context of indole-based scaffolds, this strategy has been employed to fine-tune their biological activity. For instance, in the development of TRK inhibitors based on the 1H-indole-3-carbonitrile scaffold, bioisosteric replacement has been utilized as a key strategy. While specific examples of bioisosteric replacement applied to the this compound scaffold are not detailed in the reviewed literature, one could envision the replacement of one or both nitrile groups with other electron-withdrawing groups, such as a trifluoromethyl group or a halogen, to modulate the electronic properties and binding interactions of the molecule.

Computer-Aided Drug Design (CADD) in Lead Optimization

Computer-aided drug design (CADD) encompasses a range of computational methods used to identify, design, and optimize new drug candidates. These techniques are instrumental in modern drug discovery, helping to accelerate the process and reduce costs. For indole-based scaffolds, CADD has been applied in the development of inhibitors for various targets. For example, in the design of novel 1H-indole-3-carbonitrile derivatives as TRK inhibitors, CADD strategies were employed to guide the design and optimization of lead compounds. These approaches can include molecular docking to predict the binding mode of a ligand to its target receptor, pharmacophore modeling to identify essential structural features for biological activity, and quantitative structure-activity relationship (QSAR) studies to correlate chemical structure with biological activity. Although specific CADD studies on this compound were not found, these computational tools would be highly valuable in exploring its potential interactions with biological targets and in guiding the synthesis of more potent and selective derivatives.

Exploration of Indole Dicarbonitriles as Privileged Scaffolds in Ligand Design

The indole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The versatility of the indole ring allows for the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries with a broad range of biological activities.

While the indole scaffold itself is well-established as privileged, the specific contribution of the dicarbonitrile substitution pattern to this status is an area of ongoing investigation. The presence of two nitrile groups, as in this compound, significantly alters the electronic and physicochemical properties of the indole ring system. These modifications can influence the molecule's ability to participate in key binding interactions, such as hydrogen bonding and pi-stacking, which are often crucial for high-affinity binding to biological targets. The potent MAO inhibitory activity observed for the related indole-5,6-dicarbonitrile scaffold suggests that the dicarbonitrile moiety can indeed be a favorable feature for targeting certain enzymes. daneshyari.com Further exploration of various indole dicarbonitrile isomers, including the 3,5-dicarbonitrile, against a range of biological targets will be necessary to fully establish their status as privileged scaffolds in ligand design.

Mechanistic Investigations of Cellular Responses (e.g., Cell Cycle Arrest, Apoptosis) for this compound Scaffolds

A comprehensive review of available scientific literature did not yield specific studies detailing the mechanistic investigations of cellular responses, such as cell cycle arrest and apoptosis, for the chemical compound this compound. Consequently, detailed research findings and data tables on this specific topic could not be generated.

While research into the broader family of indole derivatives has shown various biological activities, including the induction of apoptosis and cell cycle arrest in cancer cell lines, these findings are not directly applicable to the this compound scaffold without specific experimental validation. mdpi.comnih.govresearchgate.netbenthamscience.comnih.govnih.govresearchgate.netlookchem.com For instance, studies on other indole compounds, such as indole-3-carbinol (B1674136) and its derivatives, have identified mechanisms involving the regulation of specific cellular pathways. nih.gov However, the unique substitution pattern of two nitrile groups at the 3 and 5 positions of the indole ring in this compound suggests that its biological activity and cellular mechanisms of action may be distinct.

A recent study on novel 1H-indole-3-carbonitrile derivatives identified a potent TRK inhibitor, compound C11, which was shown to induce cancer cell death by arresting the cell cycle and triggering apoptosis. nih.gov This highlights the potential for nitrile-substituted indoles to possess anticancer properties through these mechanisms. However, this research focused on derivatives of 1H-indole-3-carbonitrile and did not investigate the specific compound this compound. nih.gov

Therefore, to maintain strict scientific accuracy and adhere to the focused scope of this article, no detailed discussion on the mechanistic investigations of cellular responses for this compound can be provided at this time. Further research is required to elucidate the specific biological effects and cellular pathways modulated by this particular compound.

Advanced Catalysis Research Utilizing Indole Dicarbonitrile Derivatives

Carbon Quantum Dot-Based Catalysts for Organic Reactions

A novel nano-architectured catalyst, comprising carbon quantum dots (CQDs) functionalized with phosphorous acid tags (CQDs–N(CH₂PO₃H₂)₂), has been developed for the efficient synthesis of complex indole (B1671886) derivatives. This catalyst has proven highly effective in the one-pot, three-component synthesis of 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles. The reaction involves the condensation of various aromatic aldehydes, 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives, and malononitrile (B47326).

The synthesis of the catalyst itself involves reacting carbon quantum dots, prepared from citric acid and ethane-1,2-diamine, with phosphorus acid. The resulting nanostructured catalyst is thoroughly characterized using methods such as FT-IR, TEM, SEM, EDX, and XRD analysis.

The primary advantages of this catalytic system include mild reaction conditions, short reaction times, and the ability to recycle the catalyst. The reaction proceeds efficiently in refluxing ethanol (B145695) or under ultrasonic irradiation, the latter being a more environmentally friendly energy source. The effectiveness of the catalyst was optimized, with studies showing that 10 mg of the catalyst in ethanol provides the best results for synthesizing compounds like 2-amino-4-(4-chlorophenyl)-6-(1H-indol-3-yl)-4H-pyran-3,5-dicarbonitrile.

| Entry | Catalyst Amount (mg) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 10 | EtOH | 10 | 98 |

| 2 | 10 | H₂O | 25 | 80 |

| 3 | 10 | CH₃CN | 20 | 85 |

| 4 | 10 | MeOH | 15 | 90 |

| 5 | 10 | Solvent-free | 30 | 75 |

| 6 | 5 | EtOH | 15 | 90 |

| 7 | 15 | EtOH | 10 | 98 |

Metal-Free Catalysis Approaches in Indole Functionalization

The functionalization of indoles without the use of metal catalysts is a significant area of research, driven by the need to reduce costs and environmental impact associated with metal residues. One notable metal-free approach is the synthesis of 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles. This multicomponent reaction is promoted by thiamine-hydrochloride (Vitamin B1) in an aqueous micellar medium, representing an eco-compatible strategy.

Other metal-free catalytic systems for indole functionalization have also been developed. For instance, Brønsted acids have been used to catalyze the remote C6-functionalization of 2,3-disubstituted indoles, demonstrating high regioselectivity under mild conditions. This method provides a direct route to C6-functionalized indole derivatives, which are otherwise challenging to synthesize. Similarly, the combination of Cs₂CO₃ and oxone® has been employed for the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. This approach operates via a proposed hydrogen autotransfer-type mechanism and is applicable to a variety of functionalized indoles, allowing for late-stage functionalization of complex molecules. These methods highlight a trend towards replacing traditional metal catalysts with more sustainable and often biocompatible organocatalysts.

Green Chemistry Principles in Synthetic Methodologies

Adherence to green chemistry principles is paramount in modern synthetic chemistry.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The efficient and sustainable synthesis of 1H-indole-3,5-dicarbonitrile is a prerequisite for its widespread investigation and application. Future research is expected to move beyond traditional multi-step routes towards more elegant and atom-economical methodologies.

Direct C-H Cyanation: A primary goal is the development of methods for the direct installation of the nitrile group onto a pre-functionalized indole (B1671886) core. Research into late-stage C-H functionalization could enable the synthesis of this compound from simpler precursors like indole-5-carbonitrile. This would involve investigating transition-metal catalysis (e.g., using palladium, copper, or iron complexes) or metal-free radical-based approaches to selectively target the C3 position, thereby significantly shortening synthetic sequences and reducing waste.

Flow Chemistry and Process Intensification: Continuous flow synthesis offers substantial advantages over batch processing, including superior control over reaction temperature, pressure, and mixing, which is crucial for managing potentially exothermic cyanation reactions. Future work will likely focus on designing integrated flow reactors for the multi-step synthesis of the target compound, enabling safer, more reproducible, and scalable production. This approach also facilitates the rapid screening of reaction conditions to optimize yield and purity.

Photocatalytic and Electrosynthetic Methods: Leveraging visible-light photocatalysis or electrosynthesis represents a green and sustainable frontier. Researchers may explore pathways where a photosensitizer or an electric current mediates the cyanation process under mild conditions. For instance, a photocatalytic cycle could generate a key radical intermediate that reacts with a cyanide source, avoiding the use of harsh reagents and high temperatures commonly associated with classical methods.

| Methodology | Key Features | Potential Advantages | Primary Research Challenge |

|---|---|---|---|

| Direct C-H Cyanation | Single-step installation of nitrile group on an existing indole core. | High atom economy, reduced step count, access to diverse analogues. | Achieving high regioselectivity at the C3 position without side reactions. |

| Continuous Flow Synthesis | Reaction performed in a continuously flowing stream within a microreactor. | Enhanced safety, precise process control, scalability, and reproducibility. | Reactor design to prevent clogging and manage multiphasic reaction systems. |

| Photocatalysis/Electrosynthesis | Use of light or electricity to drive the chemical transformation. | Mild reaction conditions, high energy efficiency, sustainable approach. | Identifying suitable catalysts/mediators and optimizing quantum/faradaic efficiency. |

Advanced Characterization Methodologies for Complex Structures

While the molecular structure of this compound is well-defined, its true potential lies in its incorporation into larger, more complex supramolecular assemblies and polymeric materials. Characterizing these systems requires moving beyond standard analytical techniques.

Solid-State NMR (ssNMR) Spectroscopy: For insoluble polymers or crystalline frameworks derived from this compound, ssNMR will be indispensable. High-resolution techniques like ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) can provide detailed information on local chemical environments, polymer chain packing, and the degree of crystallinity. Investigating the ¹⁵N nucleus of the nitrile groups, in particular, can offer direct insight into intermolecular interactions, such as coordination to metal centers in metal-organic frameworks (MOFs).

Synchrotron-Based X-ray Techniques: For materials lacking long-range order, such as amorphous polymers or nanocrystalline thin films, conventional X-ray diffraction is insufficient. Future studies will rely on synchrotron radiation. Pair Distribution Function (PDF) analysis, derived from total X-ray scattering data, can reveal local atomic structure and short-range order. For thin-film applications in electronics, Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) will be critical for determining molecular orientation and packing relative to the substrate surface.

Advanced Microscopy and Spectroscopy: Probing the properties of single molecules or nanoscale domains will be essential. Techniques like Tip-Enhanced Raman Spectroscopy (TERS) could map the chemical and electronic structure of material surfaces with nanoscale resolution. Furthermore, single-molecule fluorescence spectroscopy could be applied to derivatives of this compound to study conformational dynamics within a polymer matrix or to observe energy transfer processes in optoelectronic devices.

| Technique | Applicable Material Type | Information Provided | Key Research Focus |

|---|---|---|---|

| Solid-State NMR (ssNMR) | Insoluble polymers, Covalent Organic Frameworks (COFs), MOFs. | Local chemical environment, polymorphism, intermolecular packing. | Probing nitrile group interactions and polymer chain dynamics. |

| Pair Distribution Function (PDF) | Amorphous or nanocrystalline materials, disordered frameworks. | Short-range atomic ordering and local coordination environments. | Elucidating the structure of non-crystalline porous materials. |

| GIWAXS | Organic thin films for electronics. | Molecular orientation, crystal packing, and domain size. | Optimizing film morphology for enhanced charge transport. |

Development of New Computational Models for Predictive Research

Computational chemistry is poised to transition from a tool for rationalizing experimental results to a predictive engine for designing new materials in silico. For this compound, this involves developing more sophisticated and accurate models.

High-Accuracy Quantum Chemical Methods: Future research will employ Density Functional Theory (DFT) with advanced functionals specifically designed to accurately model the electronic structure of π-conjugated systems. This includes calculating frontier molecular orbital energies (HOMO/LUMO), predicting optical absorption and emission spectra using Time-Dependent DFT (TD-DFT), and assessing the electron-accepting capability of the molecule. These calculations will be crucial for pre-screening derivatives for applications in organic electronics.

Multiscale Modeling Approaches: To predict the bulk properties of materials, a multiscale approach is necessary. This workflow would start with high-accuracy DFT calculations on the monomer or small oligomers to derive parameters for a classical force field. Subsequently, large-scale Molecular Dynamics (MD) simulations using this force field can predict the morphology of polymer films, the diffusion of guest molecules in porous frameworks, and the mechanical properties of the bulk material.

Machine Learning (ML) and AI-Driven Discovery: A paradigm shift will involve the use of machine learning to accelerate the discovery process. Researchers could build ML models trained on large datasets (generated computationally or from high-throughput experiments) to establish quantitative structure-property relationships (QSPR). Such a model could rapidly predict the band gap, charge mobility, or gas adsorption capacity of thousands of hypothetical derivatives of this compound, allowing scientists to synthesize only the most promising candidates.

| Model Type | Primary Application | Required Inputs | Predictive Output |

|---|---|---|---|

| High-Accuracy DFT | Electronic and optical properties of single molecules or oligomers. | Molecular geometry. | HOMO/LUMO energies, band gap, absorption spectra. |

| Multiscale Modeling (DFT/MD) | Bulk material properties and morphology. | Quantum chemical parameters, system size, and conditions. | Polymer film morphology, mechanical strength, diffusion rates. |

| Machine Learning (QSPR) | High-throughput screening of virtual compound libraries. | Large dataset of molecular descriptors and known properties. | Predicted properties (e.g., band gap) for new molecules. |

Design of Next-Generation Functional Materials

The unique combination of a π-conjugated indole core and dual nitrile functionalities makes this compound an exceptional platform for designing novel materials with tailored properties.

n-Type Organic Semiconductors: The strong electron-withdrawing nature of the two nitrile groups significantly lowers the LUMO energy level of the indole system, making it a prime candidate for an n-type (electron-transporting) semiconductor. Future research will focus on polymerizing this monomer, either through functionalization at the N1 position or via reactions involving the nitrile groups, to create high-performance materials for Organic Field-Effect Transistors (OFETs) and as electron-transport or host layers in Organic Light-Emitting Diodes (OLEDs).

Porous Organic Frameworks: The rigid, planar structure and the presence of two reactive nitrile groups make this compound an ideal building block (linker) for porous materials. The nitrile groups can be cyclotrimerized to form highly stable triazine-linked Covalent Organic Frameworks (COFs) or used to coordinate with metal ions to construct Metal-Organic Frameworks (MOFs). These materials are expected to exhibit high surface areas and permanent porosity, with potential applications in gas storage (e.g., hydrogen, carbon dioxide), separation, and heterogeneous catalysis. The nitrogen-rich pores would be particularly interesting for selective CO₂ capture.

Luminescent Sensors: The indole scaffold is inherently fluorescent, and its electronic properties are highly sensitive to its environment. The electron-deficient nature of this compound suggests that its fluorescence could be quenched but subsequently "turned on" upon interaction with electron-rich analytes (e.g., aromatic amines, phenols). This mechanism could be harnessed to design highly sensitive and selective chemosensors for environmental monitoring or biological imaging.

| Material Class | Key Molecular Feature Utilized | Potential Application | Core Design Principle |

|---|---|---|---|

| n-Type Organic Semiconductors | Low LUMO energy from dual nitrile groups. | OFETs, OLEDs. | Polymerization to form ordered, electron-transporting thin films. |

| Porous Organic Frameworks (COFs/MOFs) | Rigid structure and reactive nitrile linkers. | Gas storage (CO₂, H₂), catalysis, separation. | Self-assembly into a high-surface-area, permanently porous network. |

| Luminescent Chemosensors | Electron-deficient, fluorescent indole core. | Detection of electron-rich analytes. | Analyte binding induces a measurable change in fluorescence intensity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-indole-3,5-dicarbonitrile derivatives?

- Methodology : A one-pot two-step catalytic synthesis using natural product catalysts (e.g., piperidine) enables efficient preparation of structurally related pyridone-dicarbonitrile derivatives. Reaction conditions (temperature, solvent, catalyst loading) significantly influence yield and purity. For indole derivatives, nano-architectured carbon quantum dots (CQDs) functionalized with phosphorous acid tags can reduce reaction times and improve yields while allowing catalyst reuse for ≥7 cycles .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Characterize intermediates using FT-IR and NMR to confirm cyclization and nitrile group formation.

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) to analyze bond lengths, angles, and torsional strain. Validate models with ORTEP-3 for visualizing thermal ellipsoids and atomic displacement parameters . Cross-reference with Density Functional Theory (DFT) calculations to reconcile discrepancies between experimental and computational bond geometries .

Q. What spectroscopic techniques are critical for characterizing this compound analogs?

- Methodology :

- FT-IR : Identify nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and indole N-H vibrations at ~3400 cm⁻¹.

- NMR : Use - and -NMR to confirm substituent positions (e.g., indole C3/C5 nitriles) and assess electronic environments.

- X-ray Diffraction : Resolve π-stacking interactions in the indole core and nitrile group orientations .

Advanced Research Questions

Q. How can molecular docking elucidate the binding mode of this compound derivatives to biological targets (e.g., adenosine receptors)?

- Methodology :

Homology Modeling : Build target receptor models (e.g., hA2B adenosine receptor) using templates like hA2AAR (PDB: 3QAK). Optimize with MOE’s AMBER99 force field .

Docking Tools : Compare results from Induced Fit (MOE), CCDC Gold, and Autodock to account for ligand flexibility and receptor conformational changes. Prioritize poses with hydrogen bonds to Phe173/Asn273 and hydrophobic interactions with Leu863/Trp247 .

Validation : Validate docking poses via molecular dynamics (MD) simulations and in vitro binding assays (e.g., radioligand displacement) .

Q. What strategies address contradictions in biological activity data for this compound analogs across cancer cell lines?

- Methodology :

- Data Triangulation : Combine cytotoxicity assays (e.g., IC₅₀ in primary patient-derived cells) with transcriptomic profiling to identify off-target effects.

- SAR Analysis : Systematically vary substituents (e.g., para-cyclopropylmethoxyphenyl vs. ethyloxy groups) to correlate steric/electronic properties with potency. Use QSAR models to predict bioactivity .

- Combination Studies : Test synergy with kinase/proteasome inhibitors to uncover mechanistic dependencies .

Q. How do computational methods (DFT, IRI) resolve electronic structure ambiguities in this compound derivatives?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer.

- IRI Analysis : Visualize non-covalent interactions (e.g., hydrogen bonds, π-π stacking) to explain crystallographic packing and stability .

- ADME Prediction : Use SwissADME or similar tools to assess drug-likeness, prioritizing compounds with logP < 5 and TPSA < 140 Ų .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in silico predictions and experimental binding affinities for adenosine receptor ligands?

- Methodology :

- Force Field Calibration : Refine docking parameters using experimental Ki values from radioligand assays. Adjust solvation models (e.g., GB/SA) to improve accuracy.

- Crystallographic Validation : Resolve co-crystal structures of high-affinity ligands (e.g., compound 15 in ) to validate docking poses.

- Statistical Analysis : Apply Bland-Altman plots to quantify systematic biases between computational and experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.